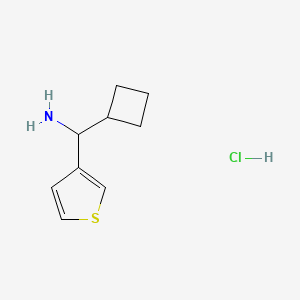

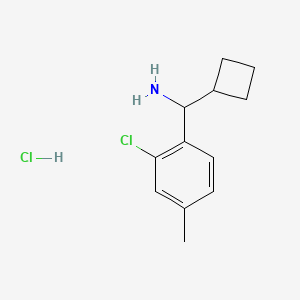

Cyclobutyl(thiophen-3-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobutyl(thiophen-3-yl)methanamine hydrochloride, also known as CTMH, is an organic compound that has been studied for its potential applications in scientific research. CTMH is a cyclic secondary amine with a thiophen-3-yl group attached to the cyclobutyl ring, and has a molecular weight of 205.7 g/mol. CTMH has a melting point of 125-127 °C and a boiling point of 179-182 °C. It is insoluble in water but soluble in methanol, ethanol, and propylene glycol.

Applications De Recherche Scientifique

Antimicrobial Activity

- Antitubercular Properties: A study presented the synthesis and evaluation of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Among these, a compound was identified with significant in vitro activity, showcasing the potential of cyclobutyl-related compounds in treating tuberculosis (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).

- Antimycobacterial Activity: Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and assessed for their antimycobacterial efficacy in vitro and in vivo. One compound demonstrated notable activity, comparable to isoniazid, a standard TB drug, against both MTB and MDR-TB strains (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Material Science

- Electrochromic Properties: A study focused on the electrosynthesis of a novel indole-based donor-acceptor-donor type polymer, highlighting its promising electrochromic properties. This research underscores the potential of cyclobutyl and thiophene derivatives in developing advanced materials for optical applications (Carbas, Kıvrak, & Kavak, 2017).

Catalysis

- Cross-Coupling Reactions: Palladium(II) and platinum(II) complexes involving iminophosphine ligands were synthesized, characterized, and evaluated as pre-catalysts in Heck and Suzuki cross-coupling reactions. The palladium complexes, in particular, showcased efficiency in facilitating these significant organic transformations, indicating the utility of cyclobutyl-related compounds in catalysis (Chiririwa, Ntuli, Muzenda, & Muller, 2013).

Propriétés

IUPAC Name |

cyclobutyl(thiophen-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c10-9(7-2-1-3-7)8-4-5-11-6-8;/h4-7,9H,1-3,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHICHNCCZXAMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CSC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471977.png)

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)